molecular formula C11H14BrN B12988044 (R)-2-(3-Bromo-5-methylphenyl)pyrrolidine

(R)-2-(3-Bromo-5-methylphenyl)pyrrolidine

Cat. No.: B12988044
M. Wt: 240.14 g/mol
InChI Key: LBZOVZJVHFJQAY-LLVKDONJSA-N
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Description

®-2-(3-Bromo-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromo-5-methylphenyl)pyrrolidine typically involves the reaction of 3-bromo-5-methylbenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Bromo-5-methylphenyl)pyrrolidine may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Bromo-5-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

®-2-(3-Bromo-5-methylphenyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ®-2-(3-Bromo-5-methylphenyl)pyrrolidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Bromo-5-methylphenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-(3-Bromo-5-methylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.

    2-(3-Chloro-5-methylphenyl)pyrrolidine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

®-2-(3-Bromo-5-methylphenyl)pyrrolidine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the bromine atom also imparts unique reactivity and properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2R)-2-(3-bromo-5-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11/h5-7,11,13H,2-4H2,1H3/t11-/m1/s1

InChI Key

LBZOVZJVHFJQAY-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@H]2CCCN2

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2CCCN2

Origin of Product

United States

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